The compound 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic steroidal antiestrogen known for its role in breast cancer treatment. It is structurally similar to other antiestrogens and has been primarily studied for its effects on estrogen receptor signaling pathways. This compound is particularly notable for its complex molecular structure and its potential applications in oncology.
This compound is derived from the broader category of estrogen receptor antagonists and has been identified in various studies focusing on its biochemical properties and therapeutic effects. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its intricate structure and functional groups that contribute to its biological activity .
The compound falls under the classification of steroidal antiestrogens, specifically designed to inhibit estrogen receptor activity. It is often compared to other antiestrogens like Fulvestrant (ICI 182780), which has been extensively researched for its efficacy in treating hormone receptor-positive breast cancer .
The synthesis of 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves several steps that typically include:
The synthesis often utilizes advanced organic chemistry techniques including:
The molecular formula of this compound is , with a molecular weight of approximately 606.8 g/mol. The structure consists of a complex polycyclic framework with multiple stereocenters that contribute to its three-dimensional conformation.
Key structural features include:
The compound primarily acts as an antagonist in estrogen receptor-mediated pathways. Its chemical reactions can be summarized as follows:
Studies have shown that the compound's IC50 value (the concentration required to inhibit 50% of the target) is around 9.4 nM when tested against human breast cancer cell lines . This indicates a high potency in blocking estrogen receptor activity.
The mechanism by which 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol exerts its effects involves:
Research indicates that this compound can significantly reduce MDM2 protein expression levels in breast cancer cell lines (MCF7 and T47D), suggesting a potential pathway for inducing apoptosis in cancer cells .
Relevant analyses include spectroscopic methods confirming purity and structural integrity post-synthesis .
The primary application of this compound lies within oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3